[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-(3-oxo-4-propylpyrido[2,3-b]pyrazin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-6-15-10-8(4-3-5-13-10)14-11(12(15)18)19-7-9(16)17/h3-5H,2,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBRWPMWMOULJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=N2)N=C(C1=O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is a compound with potential biological activities that warrant detailed exploration. Its unique structural features suggest possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews its biological activity based on available studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 279.32 g/mol
- CAS Number : 1243105-87-4
Biological Activity Overview
The biological activity of [(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid has been investigated in various contexts:
- Aldose Reductase Inhibition :
-
Anticancer Potential :
- Studies indicate that derivatives of related compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazolidine derivatives have shown promising results in inhibiting cancer cell proliferation . The mechanism often involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds reveals key structural features that enhance biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of thio group | Enhances binding affinity to target enzymes |
| Alkyl substitutions | Modulate lipophilicity and cellular uptake |
| Functional groups | Influence selectivity towards specific biological targets |
Case Studies
-
Inhibition of Aldose Reductase :
- A study evaluated various derivatives for their ability to inhibit ALR2. [(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid was compared against known inhibitors like epalrestat. Results indicated a comparable efficacy in inhibiting ALR2 with potential modifications suggested for improving selectivity and potency .
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro tests on HepG2 liver cancer cells showed that compounds similar to [(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid exhibited significant antiproliferative activity. The MTT assay results indicated IC values in the low micromolar range, indicating a strong potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,3-b]pyrazine compounds exhibit antimicrobial properties. [(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid can be synthesized as a potential lead compound for developing new antimicrobial agents. Preliminary studies suggest its efficacy against various bacterial strains, warranting further investigation into its mechanism of action and therapeutic potential .
Anti-inflammatory Properties
Compounds containing thioacetic acid functionalities have been explored for their anti-inflammatory effects. [(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid may play a role in modulating inflammatory pathways, making it a candidate for research into treatments for inflammatory diseases .
Biochemical Research
Enzyme Inhibition Studies
The structural characteristics of [(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid suggest potential as an enzyme inhibitor. Its ability to interact with specific active sites could be leveraged to design inhibitors for enzymes involved in disease processes. Research into its binding affinity and specificity is essential to evaluate its utility in drug discovery .
Cellular Mechanism Studies
Investigating the cellular mechanisms affected by this compound can provide insights into its biological activity. Studies may focus on its impact on cell signaling pathways and gene expression profiles in various cell types .
Material Science Applications
Polymer Chemistry
The thio group in [(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid can be utilized to create functionalized polymers through thiol-Ene click chemistry. This can lead to the development of materials with tailored properties for applications in coatings and adhesives .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |
|---|---|---|---|---|
| [(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid | C₁₂H₁₃N₃O₃S | 279.32 | 4-propyl, thioacetic acid | 933885-44-0 |
| [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)sulfanyl]acetic acid | C₁₁H₁₁N₃O₃S | 265.29 | 4-ethyl, thioacetic acid | Not provided |
| (4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid | Not provided | Not provided | 4-isobutyl, thioacetic acid | 1242960-73-1 |
| Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate | C₁₃H₁₃NO₄S | 279.32 | Thienylmethyl, methyl ester | 1243105-87-4 |
Key Observations:
Substituent Chain Length Effects :
- The ethyl analog (C₁₁H₁₁N₃O₃S) has a shorter alkyl chain (ethyl vs. propyl), reducing its molecular weight by 14.03 g/mol compared to the target compound .
- The isobutyl analog (CAS 1242960-73-1) introduces a branched alkyl group, likely increasing steric hindrance and hydrophobicity compared to the linear propyl chain .
Core Structure Variations :
- The methyl ester analog (CAS 1243105-87-4) shares the same molecular weight (279.32 g/mol) as the target compound but differs in core structure (pyridine vs. pyrido-pyrazine) and substituents (thienylmethyl and ester group). This highlights how distinct functional groups can yield identical molecular weights while diverging in reactivity and solubility .
Synthetic Considerations :
- Pyrrolo[2,3-b]pyrazine derivatives (e.g., tosyl-protected intermediates in and ) utilize different synthetic routes (e.g., diphenylmethanimine coupling) compared to pyrido-pyrazines, emphasizing core-dependent reactivity .
Research Findings and Implications
- Biological Relevance : While activity data are unavailable in the provided evidence, the pyrido-pyrazine core is frequently associated with kinase inhibition and anticancer activity in literature. Substituent variations (e.g., propyl vs. ethyl) could modulate target binding affinity .
- Unresolved Questions : The isobutyl analog’s molecular formula and weight remain undocumented in the evidence, warranting further characterization .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid, and how do solvent systems influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For thioether linkages, refluxing in acetic acid with sodium acetate as a catalyst (e.g., 2–3 hours at 110°C) is effective . Solvent polarity impacts reaction kinetics; polar aprotic solvents like DMF may enhance solubility of intermediates, while acetic acid facilitates cyclization. Post-reaction, recrystallization from DMF/EtOH mixtures improves purity .
Q. Which spectroscopic techniques are most reliable for characterizing the thioacetic acid moiety in this compound?
- Methodological Answer :
- FTIR : The C=O stretch (1667 cm⁻¹) and S–C=O vibration (near 650 cm⁻¹) confirm the thioester group .
- NMR : In DMSO-d₆, the thioacetic CH₂ appears as a singlet (δ ~1.93 ppm), while aromatic protons in the pyridopyrazine ring resonate between δ 6.73–8.71 ppm .
- Mass Spectrometry : High-resolution MS (e.g., m/z 478 [M⁺]) validates molecular weight and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Salt formation (e.g., sodium or potassium carboxylates) improves aqueous solubility. For biological testing, use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to maintain colloidal stability without cytotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictory data in SAR studies of pyridopyrazine-thioacetic acid derivatives?
- Methodological Answer :
- Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., Acta Crystallographica protocols) clarifies tautomerism in the 3-oxo-4-propyl moiety, which may explain variability in biological activity .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, identifying reactive sites for functionalization .
- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., triazole-thioacetic acids) to isolate substituent effects .
Q. How can metabolic stability of this compound be assessed in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .
- Isotope Tracing : Label the propyl or thioacetic group with ¹⁴C/³H to track metabolic pathways in urine and plasma .
Q. What crystallographic techniques elucidate the conformational flexibility of the dihydropyrido-pyrazine core?
- Methodological Answer :
- X-Ray Diffraction : Resolve the puckering of the 3,4-dihydropyrido ring (e.g., half-chair vs. boat conformations) using synchrotron radiation .
- Variable-Temperature NMR : Monitor dynamic ring-flipping by analyzing line-shape changes between 25°C and −40°C .
Q. How do conflicting reports on reaction yields for thioacetic acid derivatives inform scalable synthesis?
- Methodological Answer :
- DoE Optimization : Use a Design of Experiments (DoE) approach to test variables (e.g., molar ratios, temperature, catalyst load). For example, sodium acetate (0.01 mol) in acetic acid increases yield by 15% compared to pyridine .
- Continuous Flow Chemistry : Mitigate side reactions (e.g., oxidation of thiols) by minimizing residence time in oxygen-free microreactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
